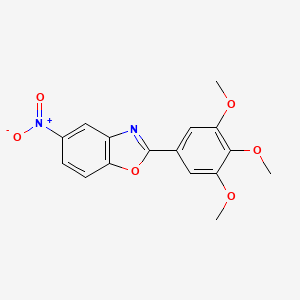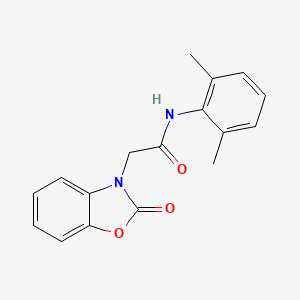![molecular formula C17H19NO3S B4409667 2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide](/img/structure/B4409667.png)
2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide
Vue d'ensemble
Description
2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPA is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Mécanisme D'action
2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide works by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and their production is increased in response to injury or tissue damage. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and reward processing. This compound has also been investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide in lab experiments is its selective inhibition of COX-2, which allows for the study of the specific role of COX-2 in various physiological processes. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the development of more stable and soluble forms of this compound for use in experimental settings. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on neurotransmitter release and other physiological processes.
Applications De Recherche Scientifique
2-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been investigated for its potential neuroprotective properties and its ability to modulate the release of neurotransmitters such as dopamine and serotonin.
Propriétés
IUPAC Name |
2-(4-methylphenyl)sulfonyl-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-13-8-10-16(11-9-13)22(20,21)12-17(19)18-14(2)15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFUGCAKLRSQGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49736713 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-methoxy-4-[2-(8-quinolinyloxy)ethoxy]phenyl}ethanone](/img/structure/B4409586.png)
![4-(5-methyl-1,3,4-thiadiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4409593.png)
![1-{[2,4-dichloro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}-4-phenyl-2-pyrrolidinone](/img/structure/B4409597.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409600.png)
![3-(allyloxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4409603.png)

![1-(4-{2-[(2-methyl-8-quinolinyl)oxy]ethoxy}phenyl)ethanone](/img/structure/B4409610.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4409619.png)

![2-(4-methoxyphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409644.png)

![4-[4-(4-methyl-1-piperazinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4409657.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4409659.png)
![2-chloro-5-(methylthio)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B4409673.png)